molecular formula C8H3BrFNO2 B1445371 6-Bromo-7-fluoroindoline-2,3-dione CAS No. 1336963-95-1

6-Bromo-7-fluoroindoline-2,3-dione

Cat. No. B1445371
M. Wt: 244.02 g/mol
InChI Key: GVZVXBNHVMAAAK-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoroindoline-2,3-dione is a heterocyclic compound with the molecular formula C8H3BrFNO2 . It has an average mass of 244.017 Da and a monoisotopic mass of 242.933105 Da . This compound is used as a reagent in the synthesis of electrophiles capable of targeting K-Ras oncogenes in the treatment of cancer .


Molecular Structure Analysis

The molecular structure of 6-Bromo-7-fluoroindoline-2,3-dione consists of a bromine atom and a fluorine atom attached to an indoline ring, which is further attached to a 2,3-dione group .


Physical And Chemical Properties Analysis

6-Bromo-7-fluoroindoline-2,3-dione has an average mass of 244.017 Da and a monoisotopic mass of 242.933105 Da . More specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Herbicide Development

6-Bromo-7-fluoroindoline-2,3-dione derivatives have been explored for their potential as herbicides. Specifically, certain phthalimide derivatives, including compounds related to 6-Bromo-7-fluoroindoline-2,3-dione, have shown promising herbicidal activities. These compounds, such as 3a (2-(4-bromo-2,6-difluorophenyl) isoindoline-1,3-dione), demonstrated excellent herbicidal efficacy against specific weeds and were comparable to commercial herbicides like Flumioxazin. The mode of action involves the inhibition of protoporphyrinogen oxidase, an enzyme crucial in plant metabolism (Gao et al., 2019).

Chemical Synthesis and Transformation

6-Bromo-7-fluoroindoline-2,3-dione derivatives are valuable intermediates in chemical synthesis. For instance, the transformation of 6-bromo-2-methylquinoline-5,8-dione with various alkylamines resulted in 7-alkylamino compounds. These compounds are of interest due to their potential applications in different chemical reactions and as building blocks for more complex molecules. The synthesis routes of key intermediates like 6- and 7-bromo-2-methylquinoline-5,8-diones were efficiently developed, showcasing the versatility of these compounds in chemical synthesis (Choi & Chi, 2004).

Interaction with Nucleophilic Reagents

The interaction of 6-Bromo-7-fluoroindoline-2,3-dione derivatives with nucleophilic reagents has been a subject of study. For instance, 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was obtained from a related compound and showed interesting reactions with various nucleophiles. These reactions produced a range of derivatives with different substituents, demonstrating the compound's reactivity and potential for producing a diverse array of chemical entities (Kuryazov et al., 2010).

Crystal Structure Analysis

The crystal structure and interactions of 6-Bromo-7-fluoroindoline-2,3-dione derivatives have also been a focal point of research. Understanding the crystal structure provides insights into the molecular interactions and stability of the compounds. For example, studies on the crystal structure, Hirshfeld surface analysis, and DFT studies of specific derivatives, like 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, have been conducted to unravel the intricate details of molecular interactions and stability (Abdellaoui et al., 2019).

Safety And Hazards

While specific safety and hazard information for 6-Bromo-7-fluoroindoline-2,3-dione is not detailed in the available resources, general precautions include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

6-bromo-7-fluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZVXBNHVMAAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C(=O)N2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-fluoroindoline-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Zhang, K Shi, J Lai, Y Zhou, X Wei, Q Che… - Advanced …, 2023 - Wiley Online Library
Polymer semiconductors with mobilities exceeding 10 cm 2 V − 1 s − 1 , especially ambipolar and n‐type polymer semiconductors, are still rare, although they are of great importance for …
Number of citations: 9 onlinelibrary.wiley.com

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